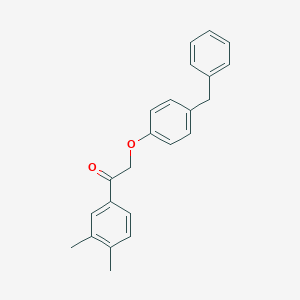![molecular formula C33H24N2O2 B339401 6-methyl-N-[4-(naphthalen-2-yloxy)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B339401.png)
6-methyl-N-[4-(naphthalen-2-yloxy)phenyl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[4-(naphthalen-2-yloxy)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a quinolinecarboxamide core, substituted with phenyl and naphthyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[4-(naphthalen-2-yloxy)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[4-(naphthalen-2-yloxy)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-N-[4-(naphthalen-2-yloxy)phenyl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-(naphthalen-2-yloxy)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-[4-(naphthalen-2-yloxy)phenyl]-2-phenylquinoline-4-carboxamide
- This compound derivatives
- Other quinolinecarboxamide compounds
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C33H24N2O2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
6-methyl-N-(4-naphthalen-2-yloxyphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C33H24N2O2/c1-22-11-18-31-29(19-22)30(21-32(35-31)24-8-3-2-4-9-24)33(36)34-26-13-16-27(17-14-26)37-28-15-12-23-7-5-6-10-25(23)20-28/h2-21H,1H3,(H,34,36) |
InChI Key |
YHOGBQPZGJBJHK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-[2-(4-chlorophenyl)-2-oxoethoxy]benzoate](/img/structure/B339327.png)
![1-(4-Methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]ethanone](/img/structure/B339329.png)
![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B339331.png)
![3-[(4-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B339333.png)



![Methyl 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B339339.png)
![N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B339341.png)

